Scientific Field: Chemistry
Application Summary: 5-Aminononane is a chemical compound with the molecular formula C9H21N. It is used in various chemical reactions due to its amine group.
Methods of Application: The specific methods of application can vary depending on the reaction. Generally, it can be used as a reagent in a chemical reaction under controlled conditions.
Results or Outcomes: The outcomes can vary widely depending on the specific reaction. The product of the reaction will depend on the other reagents and conditions used.
Application Summary: 5-Aminononane-5-carboxylic acid is another compound related to 5-Aminononane, with the molecular formula C10H21NO2. It is used in various chemical reactions due to its amine and carboxylic acid groups.
Methods of Application: Similar to 5-Aminononane, the specific methods of application can vary depending on the reaction. It can be used as a reagent in a chemical reaction under controlled conditions.
Scientific Field: Microbiology and Biotechnology
Application Summary: 5-Aminolevulinic acid (5-ALA) is a non-proteinogenic five carbon amino acid and is the committed common precursor for the biosynthesis of tetrapyrrole compounds.
Methods of Application: The production of 5-ALA has been achieved using novel biological approaches such as whole-cell enzymatic-transformation, metabolic pathway engineering, and cell-free process.
Results or Outcomes: Due to the complicated process and low yield of traditional chemical synthesis methods, many studies have focused on alternative microbial production of 5-ALA from renewable and inexpensive sources.
Scientific Field: Nanomedicine
Application Summary: Scientists are trying to harness the applications of nanotechnology in diagnosis, treatment, and prevention of diseases.
Methods of Application: Nanotechnology is used to conduct sensitive medical procedures.
Scientific Field: Nanotechnology
Application Summary: Nanotechnology has applications across all the science fields including chemistry, biomedicine, mechanics, and material science among others.
Scientific Field: Pharmacology
Application Summary: The 5-aminolevulinic acid (5-ALA) prodrug is widely used in clinical applications, primarily for skin cancer treatments and to visualize brain tumors in neurosurgery.
Methods of Application: For this purpose, two novel water-soluble fullerene nanomaterials containing 5-ALA and D -glucuronic acid components were synthesized and characterized.
Results or Outcomes: The cellular response to the [60]fullerene conjugates resulted in increased levels of ABCG2 and PEPT-1 genes, as determined by qRT-PCR analysis.
5-Aminononane, also known as nonan-5-amine, is an organic compound with the molecular formula C₉H₂₁N. It is classified as a primary amine due to the presence of an amino group (-NH₂) attached to the fifth carbon of a nonane chain. This structural configuration contributes to its unique reactivity and properties, making it an important compound in organic chemistry and various industrial applications. The compound is often utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds due to its functional amine group, which can engage in various
Currently, there is no documented information on the specific mechanism of action of 5-aminononane in any biological system.
Several methods exist for synthesizing 5-Aminononane:
5-Aminononane finds applications across various fields:
Several compounds are structurally similar to 5-Aminononane, each differing by the position of the amino group on the nonane chain. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
1-Aminononane | Amino group attached to the first carbon | More basic than 5-Aminononane due to terminal position |
2-Aminononane | Amino group attached to the second carbon | Different reactivity compared to 5-Aminononane |
3-Aminononane | Amino group attached to the third carbon | Intermediate properties between primary and secondary amines |
The uniqueness of 5-Aminononane lies in its positional isomerism, where the placement of the amino group at the fifth carbon imparts distinct reactivity and properties compared to its positional isomers. This specific structure makes it particularly suitable for certain pharmaceutical applications and polymer production processes that other isomers may not effectively fulfill .
5-Aminononane possesses the molecular formula Carbon₉Hydrogen₂₁Nitrogen with a molecular weight of 143.27 grams per mole. The compound is officially designated under the Chemical Abstracts Service registry number 2198-45-0. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is correctly identified as nonan-5-amine, reflecting the systematic naming convention for aliphatic amines where the position of the amino group is specified numerically.
The structural identity of 5-Aminononane can be comprehensively described through various chemical descriptors. The International Chemical Identifier string for this compound is InChI=1S/C9H21N/c1-3-5-7-9(10)8-6-4-2/h9H,3-8,10H2,1-2H3, while the corresponding International Chemical Identifier Key is BKEVGGILGWUWSB-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is written as CCCCC(CCCC)N, clearly illustrating the linear carbon chain with the amino group attached to the fifth carbon atom.
The compound exists in several synonymous forms within chemical databases and literature. Alternative nomenclature includes 5-Nonylamine and the systematic name nonan-5-amine. These naming variations reflect different approaches to describing the same molecular structure, with some emphasizing the alkyl chain length and others focusing on the position of the functional group.
Table 1: Physical and Chemical Properties of 5-Aminononane
Property | Value | Units |
---|---|---|
Molecular Formula | C₉H₂₁N | - |
Molecular Weight | 143.27 | g/mol |
Chemical Abstracts Service Number | 2198-45-0 | - |
Density | 0.79 | g/cm³ |
Boiling Point | 190 | °C at 760 mmHg |
Flash Point | 69.2 | °C |
Refractive Index | 1.434 | - |
Vapor Pressure | 0.554 | mmHg at 25°C |
Exact Mass | 143.16700 | - |
Polar Surface Area | 26.02000 | Ų |
Logarithm of Partition Coefficient | 3.39440 | - |
The three-dimensional molecular structure reveals important conformational characteristics that influence the compound's reactivity and interactions. The primary amino group, positioned centrally within the nonane chain, creates a relatively accessible nucleophilic center while maintaining sufficient steric accessibility for various chemical transformations. This structural arrangement contributes to the compound's utility in synthetic applications where selective functionalization is desired.